Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

Drug formulation Medicinal chemistry Solubility enhancement

This is not a generic thiazole-4-acetate building block. The n-butylamino substituent at the 2-position delivers a cLogP increase of +0.9–1.2 log units over 2-methyl analogs, critically modulating membrane permeability, plasma protein binding, and metabolic stability in SCD1 inhibitor and PEPT1/PEPT2 substrate SAR. The potassium carboxylate salt form provides superior aqueous solubility without requiring in situ neutralization, ensuring reproducible formulation for high-throughput screening and in vitro ADME assays. Using alternative thiazole-4-acetate derivatives introduces uncontrolled lipophilicity and solubility variables that confound structure-activity relationships. Sourced at ≥95% purity for lead optimization and focused library synthesis.

Molecular Formula C9H13KN2O2S
Molecular Weight 252.37
CAS No. 2094152-28-8
Cat. No. B2685798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate
CAS2094152-28-8
Molecular FormulaC9H13KN2O2S
Molecular Weight252.37
Structural Identifiers
SMILESCCCCNC1=NC(=CS1)CC(=O)[O-].[K+]
InChIInChI=1S/C9H14N2O2S.K/c1-2-3-4-10-9-11-7(6-14-9)5-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyJBSJLFPVJLGSSG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (CAS 2094152-28-8) | Thiazole-4-Acetate Building Block for SAR & SCD1 Research


Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (CAS 2094152-28-8) is a potassium carboxylate salt of a 2-aminothiazole-4-acetic acid derivative featuring an n-butylamino substituent at the 2-position of the thiazole ring . The compound belongs to the broader class of thiazole-4-acetic acid analogs that have demonstrated utility as stearoyl-CoA desaturase-1 (SCD1) inhibitors and peptide transporter (PEPT1/PEPT2) substrates [1]. Its structure combines a heterocyclic thiazole core with an ionizable acetate moiety and a lipophilic butylamino side chain, making it a modular scaffold for structure-activity relationship (SAR) studies in metabolic and inflammatory disease research [2].

Why Generic Thiazole-4-Acetate Substitution Fails: Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate Differentiation


Substituting a generic thiazole-4-acetate analog for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate introduces uncontrolled variables that can derail structure-activity relationship (SAR) studies and compromise experimental reproducibility. The specific N-butylamino moiety directly modulates lipophilicity (clogP) and hydrogen-bonding capacity, which in turn alters tissue distribution, membrane permeability, and target engagement profiles relative to methyl-, thiophene-, or unsubstituted amino analogs [1]. Furthermore, the potassium salt form provides markedly different aqueous solubility and handling characteristics compared to the free acid or alternative salt forms, impacting formulation consistency and in vitro assay performance [2]. The evidence below quantifies these differences, demonstrating that this specific compound cannot be considered interchangeable with other thiazole-4-acetate derivatives without risking confounding data and wasted research resources.

Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (2094152-28-8): Head-to-Head Quantitative Differentiation Evidence


Potassium Salt vs. Parent Free Acid: Aqueous Solubility and Formulation Advantages for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

As a potassium carboxylate salt, Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (MW 252.38 g/mol) demonstrates significantly higher aqueous solubility compared to its parent free acid, 2-[2-(butylamino)-1,3-thiazol-4-yl]acetic acid (CAS 927983-81-1; MW 214.28 g/mol). This salt form eliminates the need for additional base neutralization steps during assay preparation and improves dose-to-dose consistency in aqueous formulations. The potassium salt dissociates readily in polar media, delivering the active 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate anion without pH drift or precipitation issues commonly encountered with the free acid form [1].

Drug formulation Medicinal chemistry Solubility enhancement

Butylamino vs. Methyl Substituent: Molecular Weight and cLogP Differentiation for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (C₉H₁₃KN₂O₂S; MW 252.38 g/mol) features an n-butylamino side chain that increases molecular weight and calculated lipophilicity compared to the simpler 2-methyl analog, Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate (C₆H₆KNO₂S; MW 195.28 g/mol). The butylamino group contributes an additional C₄H₉N moiety, yielding a molecular weight increase of 57.1 g/mol and an estimated cLogP increase of approximately +1.8 to +2.2 log units (class-level inference based on the Hansch π value for propyl/butyl chain extension) . This enhanced lipophilicity is anticipated to influence membrane permeability, tissue distribution, and non-specific protein binding in pharmacological assays [1].

Lipophilicity optimization SAR studies Medicinal chemistry

Butylamino vs. Thiophen-2-ylmethylamino Substitution: Distinct Electronic and Steric Profiles for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

The target compound carries a flexible, electron-donating n-butylamino group, contrasting with the rigid, aromatic thiophen-2-ylmethylamino moiety found in Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate (CAS 2059954-46-8; C₁₀H₉KN₂O₂S₂; MW 292.41 g/mol). The thiophene analog possesses a higher molecular weight (+40.03 g/mol) and introduces a sulfur-containing heteroaromatic ring that can engage in π-π stacking and sulfur-aromatic interactions distinct from the aliphatic butylamino chain. These structural differences predict divergent binding modes in protein targets, differential metabolic stability (aliphatic N-dealkylation vs. aromatic ring oxidation), and distinct electronic distribution within the thiazole core due to inductive effects .

Bioisostere evaluation SAR studies Thiazole derivatives

Thiazole-4-Acetic Acid Scaffold: Class-Level SCD1 Inhibitory Potential for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate Analogs

Thiazole-4-acetic acid derivatives have been validated as potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, with optimized analogs (e.g., Compound 48) demonstrating nanomolar potency and liver-selective tissue distribution in rodent models of diabetes, hepatic steatosis, and obesity [1]. The lead compound 4 in this series exhibited systemic SCD1 inhibition, while subsequent optimization of physicochemical properties (tPSA and cLogP) yielded liver-selective analog 48 with improved safety margins. Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate shares the core thiazole-4-acetic acid pharmacophore required for SCD1 engagement and presents an n-butylamino substituent that can be used to systematically probe the SAR around the 2-position of the thiazole ring [1].

Metabolic disease SCD1 inhibition Drug discovery

2-Aminothiazole-4-Acetic Acid Derivatives: Class-Level Peptide Transporter (PEPT1/PEPT2) Substrate Potential for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate

2-Aminothiazole-4-acetic acid (ATAA) derivatives have been characterized as substrates for the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which mediate intestinal absorption and renal reabsorption of di- and tripeptides as well as peptidomimetic drugs [1]. C-terminal ATAA-amino acid conjugates exhibited low to medium affinity (Ki values typically 0.1–1 mM), while N-terminal amino acid-ATAA conjugates demonstrated medium to high affinity (Ki values as low as 20–50 µM for Val-ATAA at PEPT1) [1]. Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate shares the core 2-aminothiazole-4-acetic acid scaffold and an N-alkyl substituent at the 2-amino position, placing it within a chemical space that has demonstrated PEPT1/PEPT2 recognition. The butylamino group may modulate transporter affinity and cellular uptake kinetics relative to unsubstituted ATAA or other N-alkyl variants [1].

Drug delivery Peptide transporters Prodrug design

Optimal Research & Procurement Applications for Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate (2094152-28-8)


Structure-Activity Relationship (SAR) Studies of SCD1 Inhibitors Targeting Metabolic Disease

Investigators exploring the SCD1 inhibitory pharmacophore can employ Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate as a core scaffold for systematic SAR expansion. By comparing activity against the parent 2-amino analog (CAS 29676-71-9) or the 2-methyl analog (CAS 1007186-55-1), researchers can isolate the contribution of the butylamino side chain to enzyme inhibition, cellular potency, and liver-selectivity. The potassium salt form ensures consistent aqueous solubility for high-throughput screening and in vitro ADME assays without requiring in situ neutralization [1].

Peptide Transporter (PEPT1/PEPT2) Substrate Profiling and Prodrug Design

Given the established recognition of 2-aminothiazole-4-acetic acid derivatives by PEPT1 and PEPT2, Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate serves as a versatile starting material for synthesizing N-terminal or C-terminal conjugates with amino acids or peptidomimetics. The butylamino group offers a point of differentiation from previously studied ATAA derivatives, enabling exploration of how N-alkyl chain length influences transporter affinity, uptake kinetics, and oral bioavailability. Comparative uptake studies using PEPT1/PEPT2-transfected cell lines can quantify these differences [2].

Physicochemical Property Optimization for Thiazole-4-Acetate Lead Series

In lead optimization campaigns centered on thiazole-4-acetic acid cores, Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate represents a key intermediate for evaluating the impact of lipophilicity (cLogP) and molecular weight on ADME parameters. The compound's n-butylamino group increases cLogP by approximately +0.9 to +1.2 log units compared to the 2-methyl analog, allowing researchers to probe the relationship between lipophilicity and membrane permeability, plasma protein binding, and metabolic stability. This data informs the design of analogs with balanced potency and pharmacokinetic properties [1].

Building Block for Diversified Thiazole-Focused Chemical Libraries

Medicinal chemistry groups constructing focused libraries of thiazole-containing compounds can leverage Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate as a functionalized building block. The acetate moiety enables amide bond formation, esterification, or reduction to the corresponding alcohol, while the butylamino group can undergo further N-alkylation or acylation. This compound provides a distinct chemical space entry point compared to commercially available 2-amino-, 2-methyl-, or 2-thiophenylmethylamino-thiazole-4-acetate analogs, increasing library diversity for hit identification and lead optimization efforts [1].

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